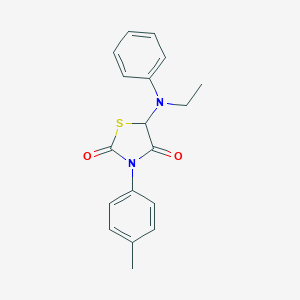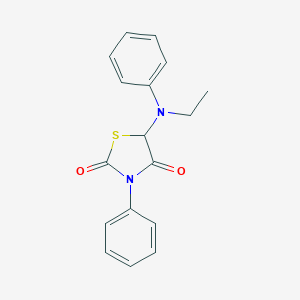![molecular formula C15H22N2O B259056 2-phenyl-N-[2-(1-piperidinyl)ethyl]acetamide](/img/structure/B259056.png)
2-phenyl-N-[2-(1-piperidinyl)ethyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-phenyl-N-[2-(1-piperidinyl)ethyl]acetamide is a chemical compound that belongs to the family of N-phenylacetyl derivatives. It is also known as N-phenylacetyl-2-piperidine ethylamide or N-phenylacetyl-2-piperidine ethylamine. This compound has gained significant attention in the scientific community due to its potential therapeutic applications and its ability to modulate the central nervous system.
Wirkmechanismus
The exact mechanism of action of 2-phenyl-N-[2-(1-piperidinyl)ethyl]acetamide is not fully understood. However, it is believed to modulate the activity of neurotransmitters such as dopamine, serotonin, and norepinephrine in the central nervous system. This modulation results in the observed therapeutic effects of the compound.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been demonstrated to increase the levels of dopamine, serotonin, and norepinephrine in the brain. Additionally, this compound has been shown to decrease the levels of inflammatory cytokines and oxidative stress markers in the body.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-phenyl-N-[2-(1-piperidinyl)ethyl]acetamide is its ability to modulate the central nervous system, which makes it a potential candidate for the treatment of various neurological disorders. However, one of the limitations of this compound is its potential toxicity, which requires further investigation.
Zukünftige Richtungen
There are several future directions for the study of 2-phenyl-N-[2-(1-piperidinyl)ethyl]acetamide. One of the most promising directions is the investigation of its potential use in the treatment of various neurological disorders. Additionally, further research is needed to investigate the safety and toxicity of this compound. Finally, the development of more efficient synthesis methods for this compound is also an area of future research.
Synthesemethoden
The synthesis of 2-phenyl-N-[2-(1-piperidinyl)ethyl]acetamide can be achieved through various methods. One of the most common methods involves the reaction of N-phenylacetyl chloride with 2-(1-piperidinyl)ethanol in the presence of a base such as triethylamine. This reaction results in the formation of this compound as a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
2-phenyl-N-[2-(1-piperidinyl)ethyl]acetamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit analgesic, anxiolytic, and anti-inflammatory properties. Additionally, this compound has been investigated for its potential use in the treatment of various neurological disorders such as Parkinson's disease, Alzheimer's disease, and schizophrenia.
Eigenschaften
Molekularformel |
C15H22N2O |
|---|---|
Molekulargewicht |
246.35 g/mol |
IUPAC-Name |
2-phenyl-N-(2-piperidin-1-ylethyl)acetamide |
InChI |
InChI=1S/C15H22N2O/c18-15(13-14-7-3-1-4-8-14)16-9-12-17-10-5-2-6-11-17/h1,3-4,7-8H,2,5-6,9-13H2,(H,16,18) |
InChI-Schlüssel |
XIAWWNGOBRCJSH-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CCNC(=O)CC2=CC=CC=C2 |
Kanonische SMILES |
C1CCN(CC1)CCNC(=O)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(4Z)-2-amino-4-(3-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)-5,6-dihydro-1H-benzo[h]quinoline-3-carbonitrile](/img/structure/B258975.png)

![N-[(4-methoxynaphthalen-1-yl)methyl]aniline](/img/structure/B258980.png)
![N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]pentanamide](/img/structure/B258984.png)



![N-benzyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B258995.png)
![2-{4-[5-(1-adamantyl)-1H-1,2,3-triazol-1-yl]phenyl}-2-oxoethyl benzoate](/img/structure/B258998.png)
![butyl 4-[(4-methyl-1H-imidazol-1-yl)sulfonyl]phenyl ether](/img/structure/B258999.png)
![1-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-2-[(4-methyl-1,3-thiazol-2-yl)amino]ethanone](/img/structure/B259000.png)
![N-(4-chlorophenyl)-2-[(2-fluorobenzoyl)amino]benzamide](/img/structure/B259002.png)